![molecular formula C18H22N2OS B14398600 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL CAS No. 89907-46-0](/img/structure/B14398600.png)
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is a compound belonging to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine derivatives with dimethylamino compounds. One common method involves the alkylation of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets in the body. It primarily acts as an antagonist at dopaminergic receptors, particularly the D2 receptor, which is associated with its antipsychotic effects. Additionally, it may interact with serotonergic and histaminergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(3-Dimethylamino-2-methylpropyl)-2-methoxyphenothiazine: Similar in structure but with a methoxy group at the 2-position.
Levomepromazine S-Oxide: A related compound with an additional oxygen atom in the structure.
Uniqueness
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for therapeutic applications .
Propriétés
Numéro CAS |
89907-46-0 |
|---|---|
Formule moléculaire |
C18H22N2OS |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-1-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-14-7-4-5-9-16(14)22-17-10-6-8-15(21)18(17)20/h4-10,13,21H,11-12H2,1-3H3 |
Clé InChI |
KPWIWORKIZISEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


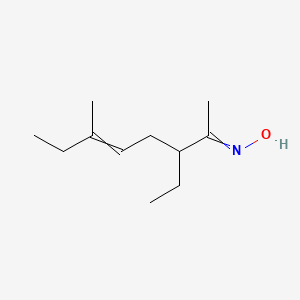
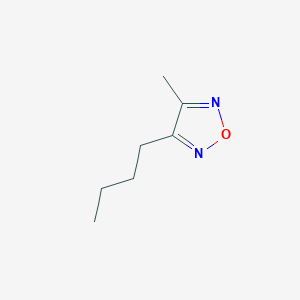
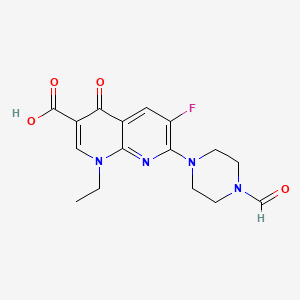
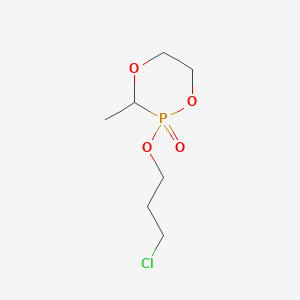
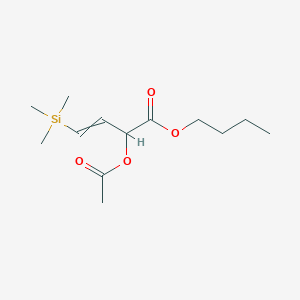
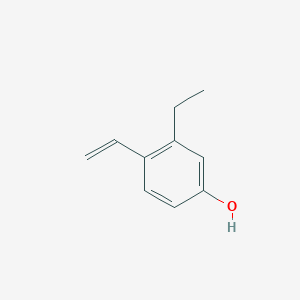
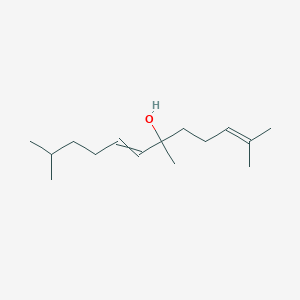
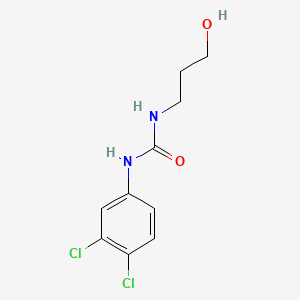
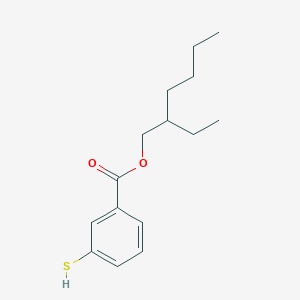
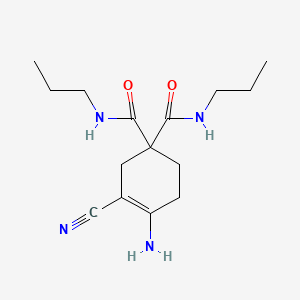
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
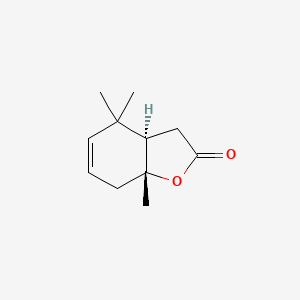
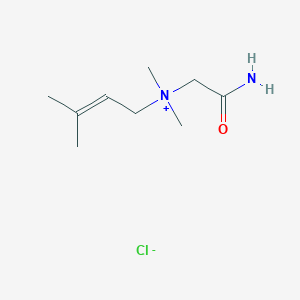
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
